molecular formula C12H16N2O8 B12387757 methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate

methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate

Cat. No.: B12387757
M. Wt: 316.26 g/mol
InChI Key: YIZYCHKPHCPKHZ-DZNMIZDJSA-N
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Description

Methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound features a pyrimidine ring fused with a sugar moiety, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method includes:

    Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.

    Deprotection: The protected groups on the sugar moiety are then removed using acidic or basic conditions to yield the free hydroxyl groups.

    Esterification: The final step involves the esterification of the hydroxyl group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential inhibitor of enzymes.

    Medicine: Investigated for its antiviral and anticancer properties. It acts as a nucleoside analog, interfering with viral DNA replication and cancer cell proliferation.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The compound exerts its effects primarily by mimicking natural nucleosides. It gets incorporated into DNA or RNA chains during replication or transcription, leading to chain termination or faulty genetic material. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses.

Comparison with Similar Compounds

Similar Compounds

    Zidovudine: Another nucleoside analog used in antiviral therapy.

    Gemcitabine: A nucleoside analog used in cancer treatment.

    Cytarabine: Used in the treatment of certain leukemias.

Uniqueness

Methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate is unique due to its specific structural configuration, which allows it to interact with a distinct set of enzymes and molecular targets. Its dual role as both an antiviral and anticancer agent highlights its versatility and potential in therapeutic applications.

Properties

Molecular Formula

C12H16N2O8

Molecular Weight

316.26 g/mol

IUPAC Name

methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate

InChI

InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1

InChI Key

YIZYCHKPHCPKHZ-DZNMIZDJSA-N

Isomeric SMILES

COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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